Piperolactam A

Description

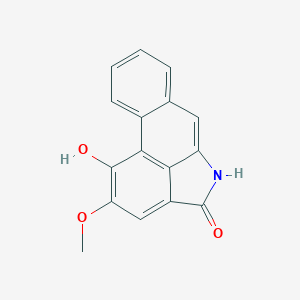

Structure

3D Structure

Properties

IUPAC Name |

15-hydroxy-14-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-20-12-7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15(12)18/h2-7,18H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGNBPGXVKPRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150083 | |

| Record name | Piperolactam A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Piperolactam A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112501-42-5 | |

| Record name | Piperolactam A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112501-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperolactam A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112501425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperolactam A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperolactam A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXQ3T84KLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperolactam A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 - 306 °C | |

| Record name | Piperolactam A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Piperolactam A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperolactam A, an aristolactam alkaloid of significant interest. The document details its initial discovery, outlines a robust protocol for its isolation and purification from Piper species, summarizes key characterization data, and explores its potential biological activities and mechanisms of action.

Discovery and Natural Occurrence

This compound is a tetracyclic alkaloid first identified and reported in 1988 following its isolation from the roots of the long pepper, Piper longum.[1] It belongs to a class of compounds known as aristolactams and is sometimes referred to as aristolactam FI.[1] While first discovered in the Piperaceae family, this compound and related compounds are also found in other plant families, including Aristolochiaceae (birthwort), Annonaceae (custard apple), and Saururaceae.[1] Its biosynthesis is suggested to originate from aporphine-class precursors.[1]

Isolation of this compound from Piper betle

The following section details a standard laboratory protocol for the extraction and purification of this compound from the leaves of Piper betle. The accompanying workflow diagram provides a visual representation of the process.

Experimental Workflow: Isolation and Purification

Caption: Workflow for the isolation of this compound from Piper betle leaves.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for the isolation of this compound from Piper betle.[2]

-

Plant Material and Extraction :

-

Chromatographic Purification :

-

The crude extract is subjected to column chromatography for purification.[2]

-

Stationary Phase : Silica Gel G 60 is used as the adsorbent.[2]

-

Mobile Phase : A gradient solvent system is employed, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, concluding with 100% ethyl acetate.[2]

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using Silica G 60 F254 plates.

-

-

Compound Isolation :

-

Fractions containing the target compound are combined and concentrated.

-

The final purification yields this compound as a yellow powder.[2]

-

Quantitative Data and Characterization

The isolation process yields quantifiable amounts of the target compound, which is then characterized using various spectroscopic techniques to confirm its structure and purity.

Table 1: Isolation Yield of this compound from Piper betle

| Parameter | Description | Value | Reference |

| Starting Material | Dried Leaves of Piper betle | 10 kg | [2] |

| Crude Extract Yield | Methanolic Solid Extract | 52.3 g | [2] |

| Final Product Yield | Purified this compound | 1.6 mg | [2] |

Table 2: Spectroscopic Data for Structural Elucidation of this compound

| Technique | Data | Interpretation | Reference |

| FTIR (KBr, cm⁻¹) | 3478, 3185, 2925, 1655, 1384, 1130 | N-H stretch, O-H stretch, C-H sp³ stretch, C=O (amide) stretch, C-N stretch, C-O stretch | [2] |

| Mass Spectrometry | [M-H]⁺: 266.08 | Corresponds to the molecular weight of this compound (265.26 g/mol ) | [2][3] |

| ¹³C-NMR (500 MHz) | 57.4 (CH₃), 172.1 (C=O), multiple sp² carbons | Confirms the presence of a methoxy group, an amide carbonyl, and the aromatic core | [2] |

| ¹H-NMR (500 MHz) | 4.07 (s, 3H, -OCH₃), aromatic protons (7.14-9.40) | Reveals the methoxy group protons and protons attached to the tetracyclic aromatic system | [2] |

| UV Fluorescence | Fluoresces at 254 nm and 356 nm | Characteristic of conjugated aromatic systems | [2] |

Biological Activity and Signaling Pathways

This compound has been investigated for various biological activities, with recent studies highlighting its potential as a novel antibacterial agent.

Inhibition of Aminoacyl-tRNA Synthetases

In silico studies have shown that this compound has the potential to act as an inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS), particularly Leucyl-tRNA synthetase (LeuRS), Threonyl-tRNA synthetase (ThrRS), and Methionyl-tRNA synthetase (MetRS).[2] These enzymes are critical for bacterial survival as they catalyze the attachment of amino acids to their corresponding tRNA molecules, a vital step in protein synthesis.[2] By inhibiting these enzymes, this compound can disrupt protein synthesis, leading to the cessation of bacterial growth.[2]

Proposed Mechanism of Action

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H11NO3 | CID 3081016 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Piperolactam A: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperolactam A, a naturally occurring aristolactam alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound. Detailed experimental protocols for its isolation are presented, alongside a summary of its mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a tetracyclic alkaloid characterized by a dibenzo[cd,f]indol-4(5H)-one core.[1] Its molecular formula is C₁₆H₁₁NO₃, and it has a molar mass of 265.268 g·mol⁻¹.[1] The systematic IUPAC name for this compound is 1-Hydroxy-2-methoxydibenzo[cd,f]indol-4(5H)-one.[1] It is also known by the synonym Aristolactam FI.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 1-Hydroxy-2-methoxydibenzo[cd,f]indol-4(5H)-one | [1] |

| Synonyms | Aristolactam FI | [1] |

| CAS Number | 112501-42-5 | [1] |

| Molecular Formula | C₁₆H₁₁NO₃ | [1] |

| Molar Mass | 265.268 g·mol⁻¹ | [1] |

| Melting Point | 313 °C | [1] |

| Canonical SMILES | COC1=CC2=C3C(NC2=O)=CC2=C(C=CC=C2)C3=C1O | [2] |

Stereochemistry

A critical analysis of the chemical structure of this compound reveals the absence of any chiral centers. The molecule possesses a planar aromatic ring system, and there are no tetrahedral carbon atoms bonded to four different substituents. Consequently, this compound is an achiral molecule and does not have any enantiomers or diastereomers. The single, defined structure represents the molecule in its entirety.

Biological Activity and Mechanism of Action

This compound has been investigated for a range of biological activities, with preliminary studies indicating its potential as an anti-inflammatory and anticancer agent.[3][4] While comprehensive quantitative data from a wide array of assays are still emerging, some studies have begun to elucidate its mechanism of action.

Inhibition of Aminoacyl-tRNA Synthetases

In silico studies have proposed a primary mechanism of action for this compound to be the inhibition of aminoacyl-tRNA synthetases (aaRS).[2] These enzymes play a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. By inhibiting these enzymes, this compound can disrupt protein synthesis in target cells, leading to the cessation of growth and proliferation. Molecular docking studies suggest that this compound has a notable binding affinity for leucyl-tRNA synthetase (LeuRS).[2]

Anticancer and Anti-inflammatory Potential

The disruption of protein synthesis is a key target in cancer therapy. The inhibitory action of this compound on aaRS provides a rationale for its observed cytotoxic effects against some cancer cell lines.[4] Furthermore, its presence in plant extracts with known anti-inflammatory properties suggests that it may contribute to these effects, although the specific molecular targets within inflammatory pathways are yet to be fully elucidated.[3]

Table 2: Summary of Reported Biological Activities of this compound

| Biological Activity | Assay Type | Target/Cell Line | Observed Effect | Reference(s) |

| Antibacterial | In silico molecular docking | Leucyl-tRNA synthetase (LeuRS) | High binding affinity | [2] |

| Anticancer | General citation | Various cancer cell lines | Cytotoxic activity | [4] |

| Anti-inflammatory | General citation | Not specified | Contributes to anti-inflammatory effects of plant extracts | [3] |

Note: Quantitative IC50 values for this compound are not yet widely available in the public domain and represent a key area for future research.

Experimental Protocols

Isolation of this compound from Piper betle

The following protocol details the isolation of this compound from the dried leaves of Piper betle using column chromatography.[2]

Materials:

-

Dried leaves of Piper betle

-

Methanol

-

n-hexane

-

Ethyl acetate

-

Silica gel G 60 for column chromatography

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Extraction: Macerate 10 kg of dried P. betle leaves in 100 L of methanol for 3 days at room temperature.

-

Concentration: Concentrate the methanol extract using a rotary evaporator to yield a crude solid extract.

-

Column Chromatography Setup: Prepare a chromatography column with Silica G 60 as the stationary phase.

-

Gradient Elution: Apply the crude extract to the column and perform gradient elution with a mobile phase starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate to 100% ethyl acetate.

-

Fraction Collection and Analysis: Collect the fractions and monitor the separation using an appropriate analytical technique (e.g., TLC).

-

Isolation and Characterization: Combine the fractions containing this compound and concentrate them to yield the purified compound as a yellow powder. Confirm the identity and purity of the isolated this compound using spectroscopic methods (FTIR, NMR, MS).[2]

Total Synthesis

Signaling Pathway and Logical Relationships

The primary proposed mechanism of action for this compound, the inhibition of aminoacyl-tRNA synthetases, leads to a cascade of downstream effects culminating in the inhibition of cell growth and proliferation. This logical relationship can be visualized as follows:

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from a natural source.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined, achiral chemical structure. Its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research, are beginning to be understood, with the inhibition of aminoacyl-tRNA synthetases emerging as a key mechanism of action. This guide provides a solid foundation for researchers, summarizing the current knowledge and providing detailed experimental protocols for its isolation.

Future research should focus on several key areas:

-

Quantitative Biological Evaluation: A comprehensive screening of this compound against a wide range of cancer cell lines and in various inflammatory models is needed to establish its IC50 values and therapeutic potential.

-

Elucidation of Signaling Pathways: Further studies are required to detail the downstream signaling cascades affected by the inhibition of aaRS and to identify other potential molecular targets.

-

Total Synthesis: The development of an efficient and scalable total synthesis of this compound would facilitate further biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this intriguing natural product.

References

- 1. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Principles from Medicinal Piper (胡椒 Hú Jiāo) Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activity Screening of Piperolactam A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the screening methodologies and known biological activities of Piperolactam A, an aristolactam alkaloid found in various Piper species. The information is compiled to assist researchers in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows.

Introduction

This compound is a naturally occurring compound isolated from plants of the Piper genus, notably Piper betle (betel leaf).[1] Its unique aristolactam structure has drawn interest for its potential pharmacological properties. Preliminary research, largely computational, has identified several promising biological activities, including antibacterial and hormonal receptor modulation.[1][2] This document synthesizes the current knowledge on this compound's bioactivity, focusing on the experimental and computational methods used for its evaluation.

Isolation and Characterization of this compound

The primary source for the isolation of this compound is the leaves of Piper betle. A standardized protocol involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation and Characterization

-

Extraction: Dried and powdered leaves of P. betle (e.g., 10 kg) are macerated in a solvent such as methanol (e.g., 100 L) for several days. The resulting mixture is then concentrated using a rotary evaporator to yield a crude solid extract.[1]

-

Chromatographic Separation: The crude extract is subjected to column chromatography.[1]

-

Characterization: The isolated compound is structurally elucidated and confirmed using a combination of spectroscopic techniques:

-

Spectroscopy: UV and IR spectroscopy are used for preliminary functional group identification.[1]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR spectra are used to determine the precise chemical structure.[1]

-

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound. For this compound, a mass spectrum value of [M-H]⁺ 266.08 corresponds to a molecular weight of 265 g/mol .[1]

-

Biological Activity Screening

The biological activities of this compound have been primarily investigated through in silico methods, with some mentions in broader studies of plant extracts. The following sections detail the findings and methodologies for its key potential activities.

In silico studies predict that this compound may function as an antibacterial agent by inhibiting essential bacterial enzymes.

Mechanism of Action: The proposed mechanism is the inhibition of aminoacyl-tRNA synthetases (aaRSs), which are crucial for bacterial protein synthesis. By blocking the function of these enzymes, this compound could halt protein production, leading to the cessation of bacterial growth.[1][3] This makes aaRSs a key target for novel antibiotic discovery.[4]

Experimental Protocol: In Silico Molecular Docking

-

Objective: To predict the binding affinity and interaction mechanism of this compound with bacterial aminoacyl-tRNA synthetases, specifically Threonyl-tRNA synthetase (ThrRS), Leucyl-tRNA synthetase (LeuRS), and Methionyl-tRNA synthetase (MetRS).[1]

-

Software: AutoDock 4.0 is utilized for the docking simulations.[1]

-

Procedure:

-

The 3D structure of this compound is docked into the active sites of the target enzymes (ThrRS, LeuRS, MetRS).

-

Binding affinities (in kcal/mol) and inhibition constants (Ki) are calculated to predict the inhibitory potential.

-

Results for this compound are compared against known inhibitors, such as borrelidin (a positive control for ThrRS) and purpuromycin.[1]

-

-

Visualization: The interactions between this compound and the amino acid residues of the enzymes are visualized using software like BIOVIA Discovery Studio to identify hydrogen bonds and hydrophobic interactions.[1]

In silico results indicate that this compound has a particularly strong binding affinity for Leucyl-tRNA synthetase (LeuRS) compared to the other synthetases tested.[1][3]

Computational studies have explored this compound as a potential non-steroidal contraceptive agent by evaluating its interaction with key hormone receptors.

Mechanism of Action: This activity is predicated on the ability of this compound to bind to and potentially antagonize the estrogen receptor (ER) and progesterone receptor (PgR), which could disrupt normal hormonal signaling required for fertility.

Experimental Protocol: In Silico Receptor Binding Analysis

-

Objective: To determine the binding affinity of this compound towards the estrogen and progesterone receptors.

-

Methodology: Molecular docking simulations are performed to place this compound into the ligand-binding domains of the ER and PgR.

-

Analysis: The binding energy (kcal/mol) and inhibition constant (Ki) are calculated. These values are compared to those of known antagonists to gauge relative potency.

-

Confirmation: Molecular dynamics simulations can be further employed to confirm the stability of the ligand-receptor complex and analyze key interactions, such as hydrogen bonding with specific amino acid residues (e.g., His 524, Leu 346, Thr 347).

In silico models predict that this compound exhibits a strong binding affinity for both estrogen and progesterone receptors, with binding energies superior to some reported antagonists.

The anti-inflammatory and anticancer activities of this compound are less defined and are primarily suggested by its presence in plant extracts that exhibit these properties.

-

Anti-inflammatory: A hydroalcoholic extract of Piper betleoides, which contains this compound among other compounds, was shown to decrease pro-inflammatory cytokines (TNF-α, IL-6) and reduce intracellular ROS in LPS-treated macrophages.[5] However, studies on the isolated compound are needed to confirm its direct contribution to this activity.

-

Anticancer: this compound has been identified as one of the active principles in Piper longum, a plant used in traditional medicine to treat tumors.[6] This suggests potential, but dedicated in vitro cytotoxicity screening of the pure compound against cancer cell lines is required for validation.

Summary of Quantitative Data

The following table summarizes the quantitative data from in silico biological activity screenings of this compound. It is critical to note that these values are predictive and await experimental validation.

| Biological Activity | Target | Method | Parameter | Value | Reference |

| Anti-Fertility | Estrogen Receptor | Molecular Docking | Binding Affinity | -8.9 kcal/mol | [2] |

| Inhibition Constant (Ki) | 0.294 µM | [2] | |||

| Progesterone Receptor | Molecular Docking | Binding Affinity | -9.0 kcal/mol | [2] | |

| Inhibition Constant (Ki) | 0.249 µM | [2] | |||

| Antibacterial | Leucyl-tRNA Synthetase | Molecular Docking | Binding Affinity | Greater than for ThrRS & MetRS | [1][3] |

Conclusion

The biological screening of this compound is an emerging area of research. Current evidence, predominantly from in silico studies, highlights its potential as a lead compound for developing novel antibacterial and non-steroidal anti-fertility agents. The predicted mechanism for its antibacterial effects involves the inhibition of aminoacyl-tRNA synthetases, a validated target for antibiotics. Similarly, its high predicted binding affinity for estrogen and progesterone receptors suggests a potential role in hormonal modulation.

However, a significant gap exists in the experimental validation of these computational predictions. Future research should prioritize in vitro and in vivo studies on the isolated compound to confirm its efficacy and elucidate its precise mechanisms of action, particularly for its suggested anti-inflammatory and anticancer properties. This guide serves as a foundational resource for designing and executing the next phase of research into the therapeutic potential of this compound.

References

- 1. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl-tRNA Synthetase for Livestock Infections: In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Principles from Medicinal Piper (胡椒 Hú Jiāo) Plants - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicological Profile of Piperolactam A: A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperolactam A, a naturally occurring aristolactam found in various Piper species, has garnered interest for its potential biological activities. However, a comprehensive toxicological profile is essential for any further development as a therapeutic agent. This technical guide provides an initial assessment of the toxicological profile of this compound based on currently available data. This assessment reveals a significant reliance on computational predictions and inferences from structurally related compounds, highlighting critical data gaps that necessitate experimental validation. While in-silico models suggest a profile of lowered toxicity, the structural relationship of this compound to the known human carcinogen, aristolochic acid, warrants a cautious approach and underscores the need for rigorous experimental evaluation of its genotoxic potential.

In-Silico Toxicological Predictions

Computational toxicology provides preliminary insights into the potential hazards of a compound. An in-silico study based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methodologies has provided an initial, non-experimental assessment of this compound. The predictions suggest a generally low toxicity profile across several endpoints.

Table 1: Predicted Toxicological Endpoints for this compound (In-Silico Data)

| Toxicological Endpoint | Predicted Outcome | Confidence/Score |

| Cardiac Toxicity (hERG Blockade) | Low risk | 0.025 |

| Liver Toxicity (DILI) | High risk | 0.943 |

| Mutagenicity (AMES Test) | High probability of being mutagenic | 0.81 |

| Carcinogenicity | High probability of being carcinogenic | 0.815 |

| Skin Sensitization | High probability | 0.931 |

| Respiratory Toxicity | High probability | 0.85 |

Source : Publicly available chemical databases with predictive models. It is critical to note that these are computational predictions and not experimental results.

Experimental Protocol: In-Silico Toxicity Prediction

The predictive data presented are typically generated using quantitative structure-activity relationship (QSAR) models. These models are built on large datasets of compounds with known toxicological properties. The general workflow for such a prediction is as follows:

Genotoxicity Profile

While direct experimental genotoxicity data for this compound is scarce, its classification as an aristolactam necessitates a thorough evaluation of its potential to cause genetic damage. Aristolactams are known metabolites of aristolochic acids, which are classified as Group 1 human carcinogens by the IARC.

The genotoxicity of aristolochic acid is well-established and proceeds via metabolic activation. This process involves the reduction of the nitro group to form a cyclic N-acylnitrenium ion, which can then form covalent adducts with DNA purine bases, primarily adenine and guanine. These DNA adducts are mutagenic and lead to A:T to T:A transversions in the TP53 tumor suppressor gene, a characteristic mutational signature found in aristolochic acid-associated cancers.[1][2][3][4][5] Although aristolactams themselves are generally considered to be less genotoxic than their parent aristolochic acids, their formation is a key step in the genotoxic mechanism of action.

Recommended Experimental Protocols for Genotoxicity Assessment

To definitively assess the genotoxicity of this compound, a battery of standard assays is recommended.

Table 2: Recommended Genotoxicity Assays

| Assay | Purpose |

| Bacterial Reverse Mutation Assay (Ames Test) | To detect point mutations (base-pair substitutions and frameshifts). |

| In Vitro Micronucleus Test | To detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects in mammalian cells. |

| In Vivo Micronucleus Test | To assess chromosomal damage in a whole animal system (e.g., rodent hematopoietic cells). |

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine. The protocol involves exposing these bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies that can grow on a histidine-deficient medium.

Mammalian cells (e.g., CHO, V79, or TK6) are exposed to a range of concentrations of this compound. Following treatment, the cells are cultured to allow for cell division and the expression of chromosomal damage. The formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, is then quantified.

Cytotoxicity

There is a lack of publicly available experimental data on the cytotoxic effects of this compound on either cancerous or non-cancerous cell lines. While some review articles allude to the cytotoxic potential of compounds from Piper species, specific IC50 values for this compound are not provided.

Recommended Experimental Protocol for In-Vitro Cytotoxicity

A standard method to determine the cytotoxicity of a compound is the MTT assay.

Acute In-Vivo Toxicity

No experimental data from acute in-vivo toxicity studies for this compound, such as the determination of an LD50 (median lethal dose), are currently available in the public domain.

Recommended Experimental Protocol for Acute Oral Toxicity

A standard approach for acute oral toxicity testing follows the OECD Test Guideline 423 (Acute Toxic Class Method). This method uses a stepwise procedure with a small number of animals per step.

Table 3: Acute Toxic Class Method (OECD 423) Outline

| Step | Procedure |

| 1 | Administer a starting dose (e.g., 300 mg/kg) to a group of 3 animals (typically rats or mice). |

| 2 | Observe animals for 14 days for signs of toxicity and mortality. |

| 3 | Based on the outcome (mortality or no mortality), either decrease or increase the dose for the next group of animals. |

| 4 | Continue the stepwise procedure until the criteria for classifying the substance's toxicity are met. |

Signaling Pathways

There is no direct experimental evidence detailing the effects of this compound on specific cellular signaling pathways. While studies on other Piper alkaloids, such as piperine, have shown modulation of pathways like PI3K/Akt and MAPK, it is scientifically unsound to extrapolate these findings to this compound without specific experimental validation.

Conclusion and Future Directions

This initial toxicological assessment of this compound reveals a significant deficiency in experimental data. The current understanding is primarily based on in-silico predictions, which suggest a potential for mutagenicity and carcinogenicity, and the well-documented toxicity of the structurally related aristolochic acids.

For a comprehensive and reliable toxicological profile, the following experimental investigations are imperative:

-

In-vitro cytotoxicity screening against a panel of both cancerous and non-cancerous human cell lines to determine IC50 values.

-

A complete battery of genotoxicity assays (Ames test, in-vitro and in-vivo micronucleus tests) to definitively assess its mutagenic and clastogenic potential.

-

Acute in-vivo toxicity studies in a rodent model to determine the LD50 and identify potential target organs of toxicity.

-

Mechanistic studies to investigate the effect of this compound on key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

Until such data are available, the development of this compound for therapeutic applications should proceed with significant caution, particularly concerning its potential for genotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Piperolactam A from Piper longum Roots

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperolactam A, a tetracyclic alkaloid first isolated from the roots of Piper longum (long pepper), has garnered interest within the scientific community.[1] As a member of the aristolactam class of compounds, it shares a structural relationship with aristolochic acid.[1] This document provides a comprehensive protocol for the extraction, isolation, and characterization of this compound from the roots of Piper longum. The methodologies detailed herein are compiled from established procedures for the isolation of aristolactams from various Piper species, offering a robust framework for researchers.

Introduction

Piper longum L., commonly known as long pepper, is a medicinal plant used extensively in traditional medicine.[2] The roots of this plant are a known source of various alkaloids, including piperine, piperlongumine, and the aristolactam, this compound (also known as aristolactam FI).[1][3] Aristolactams are a class of phenanthrene lactams that have been investigated for a range of biological activities. This application note provides a detailed protocol for the extraction and purification of this compound from Piper longum roots, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Materials and Equipment

Plant Material:

-

Dried and powdered roots of Piper longum.

Solvents and Reagents (Analytical or HPLC grade):

-

Methanol

-

Ethanol

-

Chloroform

-

n-Hexane

-

Ethyl acetate

-

Silica gel (for column chromatography, 60-120 mesh)

-

Pre-coated silica gel TLC plates (GF254)

-

Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)

Equipment:

-

Soxhlet apparatus or large glass vessel for maceration

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector (optional)

-

TLC developing tank

-

UV lamp (254 nm and 365 nm)

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Standard laboratory glassware and apparatus

Experimental Protocols

Extraction of Crude Alkaloids

Two primary methods are effective for the initial extraction of alkaloids from Piper longum roots: Soxhlet extraction and maceration.

Method A: Soxhlet Extraction

-

Accurately weigh 200 g of dried, powdered Piper longum root and place it in a cellulose thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add 1000 mL of 95% ethanol to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to reflux.

-

Continue the extraction for 24 hours.

-

After extraction, allow the solution to cool to room temperature.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40–50 °C to obtain the crude extract.

Method B: Maceration

-

Place 200 g of dried, powdered Piper longum root in a large glass vessel.

-

Add 1000 mL of methanol to the vessel.

-

Seal the vessel and allow it to stand at room temperature for 72 hours, with occasional agitation.[4][5]

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the maceration of the plant residue two more times with fresh methanol to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40–50 °C to yield the crude methanolic extract.

Liquid-Liquid Partitioning for Alkaloid Enrichment

This step aims to separate the alkaloids from other classes of compounds in the crude extract.

-

Dissolve the crude extract (approximately 20 g) in 450 mL of distilled water.[5]

-

Transfer the aqueous solution to a separatory funnel.

-

Perform liquid-liquid extraction by adding 800 mL of chloroform and shaking vigorously.[5]

-

Allow the layers to separate and collect the lower chloroform layer.

-

Repeat the chloroform extraction two more times with 400 mL of chloroform each.

-

Combine the chloroform fractions and dry them over anhydrous sodium sulfate.

-

Filter the dried chloroform solution and concentrate it using a rotary evaporator at 40 °C to obtain the alkaloid-rich chloroform extract.[4][5]

Isolation of this compound by Column Chromatography

The enriched alkaloid fraction is subjected to column chromatography for the isolation of individual compounds.

-

Column Preparation:

-

Prepare a slurry of 160 g of silica gel (60-120 mesh) in n-hexane.

-

Pour the slurry into a glass column (e.g., 8.0 cm internal diameter) and allow it to pack under gravity, ensuring no air bubbles are trapped.[5]

-

-

Sample Loading:

-

Elution:

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate or a chloroform:methanol mixture.[4][5][6] A suggested gradient is as follows:

-

n-hexane:Ethyl Acetate (9:1)

-

n-hexane:Ethyl Acetate (8:2)

-

n-hexane:Ethyl Acetate (7:3)

-

n-hexane:Ethyl Acetate (1:1)

-

100% Ethyl Acetate

-

-

Alternatively, a chloroform:methanol gradient can be used (e.g., 8:1, 4:1, 1:1).[4][5]

-

-

Fraction Collection and Analysis:

-

Further Purification:

Data Presentation

Table 1: Extraction Parameters and Yields (Hypothetical Data Based on Similar Extractions)

| Parameter | Soxhlet Extraction | Maceration |

| Plant Material (g) | 200 | 200 |

| Solvent | 95% Ethanol | Methanol |

| Solvent Volume (mL) | 1000 | 3 x 1000 |

| Extraction Time (hours) | 24 | 72 |

| Temperature (°C) | Reflux | Room Temperature |

| Crude Extract Yield (g) | ~15-20 | ~18-25 |

| Alkaloid-rich Fraction (g) | ~3-5 | ~4-6 |

| This compound Yield (mg) | ~10-20 | ~15-25 |

Table 2: Chromatographic and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₁NO₃ | [1] |

| Molecular Weight | 265.27 g/mol | [1] |

| TLC Rf Value | ~0.43-0.46 (in Chloroform:Methanol 6:1) | [4][5] |

| Appearance | Yellow powder/crystals | [6] |

| UV λmax | Not specified, but fluoresces under UV | [6] |

| ¹H NMR (DMSO-d₆, δ ppm) | 9.17 (dd), 7.94 (dd), 7.58 (m), 7.13 (s), etc. | [7] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Specific shifts available in literature | [6] |

| Mass Spectrum [M-H]⁺ | 266.08 | [6] |

Mandatory Visualizations

Diagrams

Caption: Workflow for this compound Extraction.

Caption: Purification Cascade for this compound.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the successful extraction and isolation of this compound from the roots of Piper longum. By following these steps, researchers can obtain a purified sample of this bioactive alkaloid for further pharmacological and drug development studies. The provided workflow diagrams and data tables serve as a quick reference for the experimental process and expected outcomes. It is recommended to perform all procedures in a well-ventilated fume hood and to use appropriate personal protective equipment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Isolation and Characterization of Antidermatophytic Bioactive Molecules from Piper longum L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Total Synthesis Methods for Piperolactam A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperolactam A, also known as Aristolactam FI, is a naturally occurring aristolactam alkaloid found in various plant species, including those from the Piper (pepper) and Aristolochia genera. This class of compounds has garnered significant interest from the scientific community due to its diverse and potent biological activities, including anti-inflammatory, anti-platelet, and cytotoxic effects against several cancer cell lines. The complex polycyclic structure of this compound presents a notable challenge for synthetic chemists. This document provides detailed application notes and experimental protocols for two distinct and effective total synthesis strategies for this compound, offering a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Synthetic Strategies Overview

Two primary synthetic routes for this compound are detailed below. The first is a modern approach developed by Reddy and Jeganmohan, utilizing a ruthenium-catalyzed C-H activation and a dehydro-Diels-Alder reaction. The second is a palladium-catalyzed approach developed by Joa and coworkers, featuring a one-pot Suzuki-Miyaura coupling and an aldol condensation cascade.

Diagram of the General Synthetic Approaches

Application Note: Structural Elucidation of Piperolactam A using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperolactam A is a naturally occurring aristolactam alkaloid found in various plant species, including those from the Piper (pepper) and Aristolochia genera.[1] This class of compounds has garnered significant interest due to its diverse biological activities. The precise structural determination of this compound is a critical step in understanding its chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful technique for the unambiguous structural elucidation of such natural products.[2][3] This application note provides a detailed overview of the NMR-based methodologies and protocols for the complete structural assignment of this compound.

Data Presentation

The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The key quantitative data, including ¹H and ¹³C chemical shifts, are summarized below. This data was acquired in CD₃OD.[4]

Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data for this compound in CD₃OD [4]

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | 149.5 (C) | - | - | - |

| 2 | 151.4 (C) | - | - | - |

| 3 | 107.0 (CH) | 7.14 (s) | C-1, C-4, C-4a, C-10b | - |

| 3a | 128.5 (C) | - | - | - |

| 4 | 172.1 (C=O) | - | - | - |

| 5 | - | - | - | - |

| 6 | 108.6 (CH) | 7.75 (s) | C-4, C-7a, C-10a, C-10b | - |

| 7 | 128.9 (CH) | 9.40 (m) | C-6, C-8, C-10a | H-8 |

| 8 | 126.2 (CH) | 7.50 (m) | C-7, C-9, C-10a | H-7, H-9 |

| 9 | 129.6 (CH) | 7.50 (m) | C-8, C-10 | H-8, H-10 |

| 10 | 127.5 (CH) | 7.82 (m) | C-9, C-7a | H-9 |

| 10a | 135.5 (C) | - | - | - |

| 10b | 115.8 (C) | - | - | - |

| 10c | 135.6 (C) | - | - | - |

| 1-OH | - | - | - | - |

| 2-OCH₃ | 57.4 (CH₃) | 4.07 (s) | C-2 | - |

| NH | - | - | - | - |

Experimental Protocols

The following protocols outline the key experiments for the structural elucidation of this compound.

Sample Preparation

-

Isolation: this compound is first isolated from its natural source (e.g., Piper betle) using chromatographic techniques such as column chromatography.[4]

-

Sample Purity: The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A high-purity sample is crucial for obtaining clean and interpretable NMR spectra.

-

NMR Sample Preparation:

-

Accurately weigh approximately 1-5 mg of purified this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble and which has minimal overlapping signals with the analyte.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.

-

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and sensitivity.[5] A standard workflow for data acquisition is as follows:

a) 1D NMR Experiments:

-

¹H NMR (Proton): This is the initial and most fundamental experiment.

-

Pulse Sequence: Standard single-pulse (zg30 or similar).

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Purpose: To determine the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling).

-

-

¹³C NMR (Carbon-13): Provides information on the carbon skeleton.

-

Pulse Sequence: Standard proton-decoupled (zgpg30 or similar).

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Purpose: To identify the number of unique carbon atoms and their chemical environments (e.g., aliphatic, aromatic, carbonyl).

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.

-

Pulse Sequences: DEPT-45, DEPT-90, and DEPT-135.

-

Parameters: Similar to ¹³C NMR.

-

Purpose: To determine the multiplicity of each carbon signal, which is crucial for assigning the carbon skeleton.

-

b) 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds.[6]

-

Pulse Sequence: Standard COSY90 or DQF-COSY.[7]

-

Spectral Width: Same as ¹H NMR in both dimensions.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

Purpose: To establish spin systems by identifying which protons are coupled to each other, typically over two to three bonds. This helps in assembling molecular fragments.

-

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC: Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[6][8]

-

Pulse Sequence: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

-

¹H Spectral Width (F2): Same as ¹H NMR.

-

¹³C Spectral Width (F1): Same as ¹³C NMR.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

Purpose: To definitively assign the proton signal to its corresponding carbon atom.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[6][8]

-

Pulse Sequence: Standard HMBC (e.g., hmbcgpndqf).

-

Parameters: Similar to HSQC.

-

Long-Range Coupling Delay (d6): Optimized for a J-coupling of ~8 Hz to observe 2- and 3-bond correlations.

-

Purpose: To connect the molecular fragments identified from COSY data. It is particularly useful for identifying connections across quaternary carbons and heteroatoms.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Identifies protons that are close in space (through-space correlation).

-

Pulse Sequence: Standard NOESY (e.g., noesyesgpph).

-

Mixing Time (d8): 300-800 ms.

-

Parameters: Similar to COSY.

-

Purpose: To determine the relative stereochemistry and 3D conformation of the molecule by identifying protons that are spatially proximate, regardless of their through-bond connectivity.

-

Visualizations

Experimental Workflow

The logical flow of experiments for the structural elucidation of this compound is depicted below.

Caption: Workflow for the structural elucidation of this compound.

Key 2D NMR Correlations for this compound

The following diagram illustrates the logical relationships between different NMR experiments and the structural information they provide for this compound.

Caption: Logic diagram of 2D NMR data interpretation for structure assembly.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. youtube.com [youtube.com]

Application Note: High-Resolution Mass Spectrometry for the Analysis of Piperolactam A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperolactam A is a tetracyclic aristolactam alkaloid first isolated from Piper longum (long pepper) and found in various plant families, including Piperaceae (pepper) and Aristolochiaceae.[1] Its chemical formula is C16H11NO3 with a molar mass of 265.268 g·mol−1.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Studies have demonstrated its potential as an anti-inflammatory, anticancer, and antibacterial agent.[3][4] Specifically, this compound has shown inhibitory effects on Interleukin-6 (IL-6), a key cytokine in inflammatory processes and cancer progression, and potential activity against Brucella species.[3][4]

Given its therapeutic potential, robust analytical methods are essential for the identification, characterization, and quantification of this compound in complex botanical extracts and biological matrices. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique perfectly suited for this purpose, offering high sensitivity and selectivity. This application note provides a detailed protocol for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS), focusing on its fragmentation patterns for unambiguous identification.

Experimental Protocols

Sample Preparation: Extraction from Botanical Matrix (e.g., Piper longum roots)

-

Drying and Grinding: Dry the plant material (e.g., roots of Piper longum) at 40°C in a ventilated oven until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill.

-

Solvent Extraction: Macerate 10 g of the powdered plant material in 100 mL of methanol at room temperature for 24 hours with continuous agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure complete extraction. Combine the filtrates.

-

Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 45°C to yield a crude extract.

-

Sample Dilution: Accurately weigh and dissolve the crude extract in a methanol/water (1:1, v/v) solution to a final concentration of 1 mg/mL.

-

Final Filtration: Before injection, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Method

-

System: UHPLC/HPLC System

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Re-equilibrate to 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Method

-

System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer or Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[3]

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Gas Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

MS Scan Mode:

-

Full Scan (MS1): Mass range m/z 100-500 to detect the precursor ion.

-

Tandem MS (MS/MS): Product ion scan of the target precursor ion (m/z 266.081).

-

-

Collision Energy: Ramped collision energy (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.

Data Presentation: Mass Spectral Data

The high-resolution mass spectrum of this compound in positive ESI mode reveals a protonated molecular ion [M+H]⁺ at an m/z of 266.081.[2][3] Tandem mass spectrometry (MS/MS) analysis of this precursor ion produces a characteristic fragmentation pattern crucial for structural confirmation. The primary fragments are summarized below.

| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss | Relative Abundance |

| 266.081 | 251.058 | CH₃ (15 Da) | High |

| 266.081 | 223.065 | CO + CH₃ (43 Da) | Medium |

| 266.081 | 195.068 | C₃H₂O₂ (70 Da) | Medium |

| 266.081 | 167.073 | C₄H₄O₃ (100 Da) | High (Often Base Peak)[2] |

Note: The proposed neutral losses are based on theoretical fragmentation pathways and require further detailed structural elucidation for absolute confirmation.

Visualization

Experimental Workflow

Caption: Workflow for this compound analysis.

Hypothetical Signaling Pathway Inhibition

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H11NO3 | CID 3081016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-6 Inhibitory Compounds from the Aerial Parts of Piper attenuatum and Their Anticancer Activities on Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-Cancer Cell Line Screening of Piperolactam A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the in vitro anti-cancer activity of Piperolactam A, including IC50 values and detailed signaling pathways, is limited. The following application notes and protocols are based on established methodologies for the evaluation of novel anti-cancer compounds and information available for structurally related natural products. These guidelines are intended to serve as a comprehensive framework for initiating research on this compound.

Introduction

This compound is a naturally occurring alkaloid that has been isolated from plants of the Piper genus. Preliminary in silico studies suggest potential anti-cancer activity through the inhibition of aminoacyl‐tRNA synthetases, which are crucial for protein synthesis and are recognized as targets for anti-cancer drugs.[1] To elucidate the therapeutic potential of this compound, a systematic in vitro screening against a panel of cancer cell lines is essential. These application notes provide a detailed guide for the initial assessment of this compound's anti-proliferative and cytotoxic effects, investigation of its mechanism of action through apoptosis and cell cycle analysis, and exploration of potential signaling pathways involved.

Data Presentation: In Vitro Cytotoxicity of this compound

Quantitative data from in vitro anti-cancer screening is crucial for comparing the potency and selectivity of a compound across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. Below is a template table for summarizing the IC50 values of this compound against a panel of human cancer cell lines.

| Cancer Type | Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |

| Breast Cancer | MCF-7 | Data to be determined | Enter value |

| MDA-MB-231 | Data to be determined | Enter value | |

| Lung Cancer | A549 | Data to be determined | Enter value |

| H1299 | Data to be determined | Enter value | |

| Colon Cancer | HCT116 | Data to be determined | Enter value |

| HT-29 | Data to be determined | Enter value | |

| Prostate Cancer | PC-3 | Data to be determined | Enter value |

| LNCaP | Data to be determined | Enter value | |

| Normal Cells | e.g., MCF-10A | Data to be determined | Enter value |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using propidium iodide (PI).

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2xIC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cells treated with this compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro anti-cancer screening of this compound.

Hypothesized Signaling Pathway

Based on the mechanism of action of similar natural products, this compound may induce apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating the Anti-inflammatory Effects of Piperolactam A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperolactam A, a naturally occurring phytochemical found in plants of the Piper genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2] These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the anti-inflammatory activity of this compound. The following protocols and guidelines are designed to enable researchers to investigate the compound's mechanism of action and quantify its effects on key inflammatory mediators and signaling pathways.

Data Presentation

The quantitative data from the described assays can be effectively summarized in the following tables for clear comparison and analysis.

Table 1: Effect of this compound on Cell Viability

| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± SD |

| 1 | Value | ± SD |

| 10 | Value | ± SD |

| 50 | Value | ± SD |

| 100 | Value | ± SD |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

| Treatment | NO Concentration (µM) | % Inhibition | Standard Deviation |

| Control (Unstimulated) | Value | N/A | ± SD |

| LPS (1 µg/mL) | Value | 0 | ± SD |

| LPS + this compound (1 µM) | Value | Value | ± SD |

| LPS + this compound (10 µM) | Value | Value | ± SD |

| LPS + this compound (50 µM) | Value | Value | ± SD |

| LPS + this compound (100 µM) | Value | Value | ± SD |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Unstimulated) | Value ± SD | Value ± SD |

| LPS (1 µg/mL) | Value ± SD | Value ± SD |

| LPS + this compound (1 µM) | Value ± SD | Value ± SD |

| LPS + this compound (10 µM) | Value ± SD | Value ± SD |

| LPS + this compound (50 µM) | Value ± SD | Value ± SD |

| LPS + this compound (100 µM) | Value ± SD | Value ± SD |

Table 4: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins

| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |

| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | Value | Value | Value | Value | Value |

| LPS + this compound (50 µM) | Value | Value | Value | Value | Value |

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.[3][4][5]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.[6][7][8][9][10]

-

Protocol:

Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies the production of nitrite, a stable metabolite of NO, a key inflammatory mediator.[11][12][13]

-

Protocol:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.[13]

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[13]

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.[11][13][14] A standard curve using sodium nitrite should be prepared to determine the nitrite concentration in the samples.

-

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants.[15][16][17][18]

-

Protocol:

-

Use commercially available ELISA kits for mouse TNF-α and IL-6.[15][16][17][18]

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubation with detection antibody, addition of avidin-HRP, and development with a substrate solution.[16][17][18]

-

Measure the absorbance at the recommended wavelength (typically 450 nm).[15][16]

-

Calculate the cytokine concentrations based on the standard curve.

-

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is used to determine the effect of this compound on the activation of key proteins in inflammatory signaling pathways. The phosphorylation of p65 and IκBα are indicators of NF-κB activation, while the phosphorylation of p38, ERK, and JNK are markers for the MAPK pathway activation.[19][20][21][22][23][24][25]

-

Protocol:

-

Lyse the cells and determine the protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.[21]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: The NF-κB signaling pathway in inflammation and potential inhibition by this compound.

References

- 1. Potential this compound Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Nitric Oxide Griess Assay [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Piperine functions as a tumor suppressor for human ovarian tumor growth via activation of JNK/p38 MAPK-mediated intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Piperolactam A: Application Notes and Protocols for Evaluation as a Non-Steroidal Contraceptive Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction